molecular formula C7Cl8 B12045850 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene CAS No. 34004-45-0

1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene

Katalognummer: B12045850
CAS-Nummer: 34004-45-0
Molekulargewicht: 367.7 g/mol
InChI-Schlüssel: YFKSIMKOFQPMQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene is a highly chlorinated bicyclic compound with the molecular formula C7Cl8. It is known for its unique structure, which includes a bicyclo[3.2.0]hepta-2,6-diene core with eight chlorine atoms attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene typically involves the chlorination of bicyclo[3.2.0]hepta-2,6-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions helps to achieve efficient chlorination while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,3,4,4,5,6,7-Octachlorobicyclo[3.2.0]hepta-2,6-diene involves its interaction with various molecular targets. The chlorine atoms play a crucial role in its reactivity, allowing it to form strong bonds with nucleophiles. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms on the bicyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

34004-45-0

Molekularformel

C7Cl8

Molekulargewicht

367.7 g/mol

IUPAC-Name

1,2,3,4,4,5,6,7-octachlorobicyclo[3.2.0]hepta-2,6-diene

InChI

InChI=1S/C7Cl8/c8-1-3(10)6(13)5(1,12)2(9)4(11)7(6,14)15

InChI-Schlüssel

YFKSIMKOFQPMQX-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C2(C1(C(=C(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.